![molecular formula C10H7Cl2N7S B4439498 1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4439498.png)
1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole involves various chemical reactions that allow for the introduction of triazole and tetrazole rings. These processes often require specific reagents and conditions to achieve the desired molecular structures with high yields. For instance, the synthesis of diheterocyclic compounds containing tetrazolinone and 1,2,4-triazole has been achieved, demonstrating the complexity and versatility of synthetic methods used to create compounds with similar frameworks (Luo, Lin, & Yang, 2007).
Molecular Structure Analysis
Molecular structure analysis of tetrazole derivatives, including X-ray crystallography, has provided detailed insights into their crystalline forms, bond angles, and molecular conformations. For example, specific tetrazole derivatives have been analyzed to reveal their planar structures and the absence of conjugation between the aryl rings and the tetrazole groups, highlighting the unique structural characteristics of these molecules (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of tetrazole and triazole derivatives are influenced by their molecular structures. The presence of tetrazole and triazole rings in these compounds imparts specific chemical behaviors, such as the ability to participate in various chemical reactions. These characteristics are essential for exploring their potential applications in different scientific areas (Medaer, Aken, & Hoornaert, 1994).
Physical Properties Analysis
The physical properties of compounds like 1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole, such as melting points and solubility, are crucial for their practical applications. These properties can be determined through various analytical techniques, providing valuable information for further research and development (Hulina & Kaplaushenko, 2017).
Chemical Properties Analysis
Analyzing the chemical properties of tetrazole and triazole derivatives involves studying their reactivity, potential as ligands in coordination chemistry, and their interactions with other molecules. Such analyses contribute to understanding these compounds' behavior in chemical reactions and their potential for various applications (Dippold & Klapötke, 2013).
Mechanism of Action
Target of Action
It is known that triazole compounds can interact with specific biological targets . For instance, some triazole compounds have been found to inhibit janus kinase, showing promise against rheumatoid arthritis .
Mode of Action
For example, some triazole compounds can limit the effects of certain diseases by attacking specific enzymes in the virus .
Biochemical Pathways
Triazole compounds are known to interact with specific biological targets, which suggests that they may affect certain biochemical pathways .
Result of Action
For example, some triazole compounds have shown promise against rheumatoid arthritis and may limit the effects of COVID-19 by attacking a specific enzyme in the virus .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N7S/c11-7-2-1-6(3-8(7)12)19-9(15-17-18-19)4-20-10-13-5-14-16-10/h1-3,5H,4H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQAZLCPVVCXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CSC3=NC=NN3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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